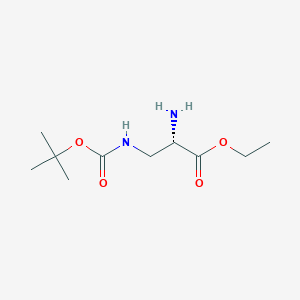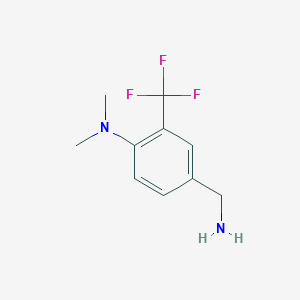
3-(Boc-amino)-DL-alanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-DL-alanine ethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine, which is further esterified with an ethyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-DL-alanine ethyl ester typically involves the protection of the amino group of alanine with a Boc group, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Alanine and ethanol.
Deprotection: DL-alanine ethyl ester.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
3-(Boc-amino)-DL-alanine ethyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various biological studies
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-L-alanine ethyl ester
- 3-(Boc-amino)-D-alanine ethyl ester
- N-Boc-glycine ethyl ester
- N-Boc-valine ethyl ester
Uniqueness
3-(Boc-amino)-DL-alanine ethyl ester is unique due to its racemic mixture of D- and L-alanine, providing a versatile building block for the synthesis of both enantiomers of peptides and other derivatives. This racemic nature allows for broader applications in research and development compared to its enantiomerically pure counterparts .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
RSRGPHDXIHPNAG-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,4,6-Tetrabenzylfuro[3,4-d]imidazol-2-one](/img/structure/B8287878.png)









![4-[(9-Oxo-9H-thioxanthen-2-YL)oxy]butanoic acid](/img/structure/B8287948.png)

